molecular formula C9H9BrFNO2 B1374260 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid CAS No. 1266784-23-9

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B1374260
CAS No.: 1266784-23-9
M. Wt: 262.08 g/mol
InChI Key: VCZKYBUARMRRAA-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 1266784-23-9) is a halogen-substituted non-proteinogenic amino acid derivative. Its molecular formula is C₉H₉BrFNO₂, with a molar mass of 262.08 g/mol . The compound features a central α-carbon bonded to an amino group, a carboxylic acid group, and a substituted phenyl ring with bromo (Br) and fluoro (F) groups at positions 5 and 2, respectively. Key physicochemical properties include:

  • Density: 1.655 g/cm³ (predicted)
  • Boiling Point: 342.2°C (predicted)
  • pKa: 1.54 ± 0.15 (predicted) . Its stereochemistry is significant; the (2R)-enantiomer (CAS: 1269836-19-2) is a distinct positional isomer with the amino group at position 3 of the phenylpropanoic acid backbone . The compound is typically stored at room temperature and is available as a hydrochloride salt (CAS: 1374765-83-9, molecular weight: 298.53 g/mol) for enhanced stability .

Properties

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11/h2-4H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKYBUARMRRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266784-23-9
Record name 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
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Preparation Methods

Halogenated Phenyl Precursor Synthesis

The starting material is often a 5-bromo-2-fluorophenyl derivative. This can be prepared by selective halogenation of fluorobenzene derivatives or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to install bromine and fluorine at the respective positions on the phenyl ring.

Formation of the α-Amino Acid Moiety

Two main approaches are used:

  • Method A: Direct Amination of α-Halo or α-Keto Acid Precursors

    The α-amino acid is synthesized by nucleophilic substitution or reductive amination of α-halo or α-keto acid intermediates bearing the 5-bromo-2-fluorophenyl substituent. For example, α-chloro-3-methoxypropionic acid derivatives can be reacted with amines under controlled conditions.

  • Method B: Dynamic Kinetic Resolution of Racemic Mixtures

    Racemic mixtures of the amino acid can be prepared and then subjected to dynamic kinetic resolution using chiral ligands and metal complexes (e.g., Ni(II) complexes) to obtain enantiomerically enriched products. This technique has been demonstrated effectively in related amino acid derivatives, such as trifluoropentanoic acid analogs.

Purification and Chiral Resolution

  • Crystallization in solvents like toluene, ethyl acetate, isobutylacetate, or isopropylacetate is used to purify intermediates and final products with high purity (≥98% by HPLC).
  • Chiral chromatographic separation employing polysaccharide-based chiral stationary phases immobilized on silica is used to achieve high enantiomeric excess (>99% ee) of the target amino acid.
Step Conditions/Details Notes
Amination reaction Solvent: dichloromethane, toluene, isobutylacetate, or isopropylacetate; Temperature: 20–60 °C Choice of solvent affects reaction rate and selectivity
Crystallization Solvents: toluene, ethyl acetate, isobutylacetate, isopropylacetate, acetonitrile, 2-methyl-THF Used to purify intermediates and final products to ≥98% purity
Chiral chromatographic separation Stationary phase: cellulose tris(3,5-dichlorophenylcarbamate) on silica; Mobile phase: ethyl acetate/methanol (90/10) Provides enantiomeric excess >99%
Dynamic kinetic resolution Ligand: chiral ligand; Metal: Ni(II) chloride; Solvent: degassed methanol; Temp: 0–50 °C Used for racemate resolution in related amino acid syntheses
Workup Quenching with aqueous HCl (0.05 eq), azeotropic distillation with isopropylacetate, washing with water Removes residual solvents and impurities
  • The use of benzylamine in amination steps allows for formation of benzyl-protected intermediates, which can be further transformed or deprotected to yield the amino acid.
  • The racemization and resolution steps are critical to obtain optically pure amino acid derivatives, which are essential for biological activity.
  • Azeotropic distillation techniques effectively remove residual methanol and water, improving product purity and yield.
  • Dynamic kinetic resolution methods have proven scalable and efficient for related fluorinated amino acids, suggesting applicability to 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid.
Method Key Reagents/Conditions Advantages Limitations
Direct Amination (Method A) α-halo acid + amine; solvents (DCM, toluene); 20–60 °C Straightforward; good control over substitution May require protection/deprotection steps
Dynamic Kinetic Resolution (Method B) Racemic amino acid + chiral ligand + Ni(II); methanol; 0–50 °C High enantiomeric purity; scalable Requires chiral ligands and metal catalysts
Crystallization & Chromatography Various solvents; polysaccharide-based CSP; ethyl acetate/methanol mobile phase High purity and enantiomeric excess Additional purification steps required

The preparation of this compound involves multistep synthetic routes combining halogenated aromatic chemistry with amino acid synthesis techniques. The key challenges are installation of the halogen substituents in the correct positions and achieving high stereochemical purity. Current methodologies employ direct amination of α-halo acid intermediates, followed by advanced purification techniques including crystallization and chiral chromatography. Dynamic kinetic resolution presents a powerful approach to obtain optically pure products. Process optimization involving solvent selection, temperature control, and purification methods ensures high yield and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to form dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis, facilitating the development of more complex organic molecules. It serves as a precursor for synthesizing specialty chemicals, pharmaceuticals, and agrochemicals through various chemical reactions such as cross-coupling and substitution reactions.

Reactivity and Functionalization
The presence of functional groups allows for diverse reactivity. Key reactions include:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
  • Substitution Reactions : These can introduce various functional groups onto the aromatic ring, enhancing the compound's versatility in synthesis.

Biological Research

Potential Biological Activity
Research indicates that 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid exhibits significant biological activity, particularly in pharmacology. Its derivatives are explored for their potential as therapeutic agents targeting specific diseases, including cancer and bacterial infections .

Mechanism of Action
The compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating biological pathways. The unique arrangement of bromine and fluorine enhances its binding affinity and selectivity towards these targets.

Pharmaceutical Development

Drug Delivery Systems
In pharmaceutical sciences, this compound is investigated for its role in drug delivery systems. Modifications to its structure can improve solubility and reactivity, enabling controlled release formulations that enhance therapeutic efficacy while minimizing side effects .

Boron-Carriers in Neutron Capture Therapy
The compound has been studied as a boron-carrier for neutron capture therapy, a targeted cancer treatment method. By modifying the compound to include boron atoms, it can selectively accumulate in tumor cells, where it interacts with neutron beams to produce localized radiation damage to cancerous tissues .

Industrial Applications

Catalytic Systems
In chemical engineering, this compound is used as a ligand in catalytic systems. Its coordination with metals enhances the efficiency of various organic transformations, contributing to sustainable chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

The following sections compare 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid with structurally or functionally related compounds, focusing on substituent variations, physicochemical properties, and applications.

Halogen-Substituted Phenylpropanoic Acid Derivatives
Compound Name CAS Number Molecular Formula Substituents Molar Mass (g/mol) pKa (Predicted) Key Differences
This compound 1266784-23-9 C₉H₉BrFNO₂ Br (C5), F (C2) 262.08 1.54 Reference compound
3-(5-Bromo-2-fluorophenyl)propanoic acid 881189-58-8 C₉H₈BrFO₂ Br (C5), F (C2), no amino group 247.02 N/A Lacks amino group; reduced polarity
2-Amino-2-(2,4-dihydroxyphenyl)propanoic acid N/A C₉H₁₁NO₄ OH (C2, C4) 197.19 ~2.5 (carboxylic acid) Hydroxyl groups increase hydrophilicity and lower acidity vs. halogens
3-(5-Bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 194229-21-5 C₁₀H₈BrF₃NO₃S Thiophene ring, trifluoroacetyl 384.14 N/A Thiophene replaces phenyl; trifluoroacetyl modifies reactivity

Key Observations :

  • Halogen substitutions (Br, F) enhance lipophilicity and electronic effects compared to hydroxyl or thiophene groups.
  • The amino group in the target compound contributes to zwitterionic behavior, unlike non-amino analogs (e.g., 3-(5-bromo-2-fluorophenyl)propanoic acid) .
Amino Acid Derivatives with Structural Modifications
Compound Name CAS Number Molecular Formula Functional Groups Molar Mass (g/mol) Application
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid N/A C₁₆H₁₈FN₂O₄ Indole ring, Boc-protected amine 345.33 Peptide synthesis
LY341495 (metabotropic glutamate receptor antagonist) 223245-13-0 C₂₀H₁₉N₃O₆ Xanthine ring, cyclopropane 397.38 Neuroscience research
(R)-Methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate 1213855-88-9 C₁₀H₁₁BrFNO₂ Methyl ester 276.10 Prodrug form; increased membrane permeability

Key Observations :

  • Esterification (e.g., methyl ester derivative) improves bioavailability by masking the carboxylic acid group .
  • Bulky substituents (e.g., xanthine in LY341495) confer receptor specificity, unlike the simpler halogenated phenyl group in the target compound .
Salts and Protected Derivatives
Compound Name CAS Number Molecular Formula Derivative Type Molar Mass (g/mol)
This compound hydrochloride 1374765-83-9 C₉H₁₀BrClFNO₂ Hydrochloride salt 298.53
2-(5-Bromo-2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid N/A C₂₄H₁₉BrFNO₄ Fmoc-protected amino acid 500.32

Key Observations :

  • Hydrochloride salts enhance solubility in aqueous media for pharmacological studies .
  • Fmoc protection is critical in solid-phase peptide synthesis to prevent undesired side reactions .

Biological Activity

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a brominated and fluorinated phenyl group. This compound has been studied for its potential therapeutic applications and biological activities, particularly in the context of inflammatory diseases and neuroprotection.

Chemical Structure and Properties

  • Molecular Formula : C9H9BrFNO2
  • Molecular Weight : Approximately 262.070 g/mol
  • Functional Groups : Amino group, carboxylic acid, bromine, and fluorine substituents.

The presence of bromine and fluorine atoms enhances the compound's binding affinity to various biological targets, potentially modulating enzyme activity and receptor interactions .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research suggests that the compound can inhibit or activate certain pathways, which may lead to therapeutic effects in conditions such as psoriasis, ulcerative colitis, and other inflammatory diseases . The unique halogen substitutions may also influence the pharmacokinetic profile, allowing for improved efficacy while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, some derivatives showed significant efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Neuroprotective Effects

Compounds similar to this compound have demonstrated neuroprotective properties. These effects are hypothesized to be linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Study on Inflammatory Response

A notable study investigated the effects of this compound on polymorphonuclear leukocytes (PMNs). The compound was found to inhibit chemotaxis induced by chemokines such as CXCL8, suggesting a potential role in managing inflammation .

Neuroprotective Study in Animal Models

In animal models of neurodegenerative diseases, compounds similar to this compound exhibited significant antioxidant activity. The study reported that these compounds reduced markers of oxidative stress and improved cognitive function in treated animals .

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Features
2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acidC9H9BrFNO2Different substitution pattern; potential for varied activity
3-(5-Bromo-2-fluorophenyl)propionic acidC10H10BrFNO2Lacks amino group; primarily studied for different applications
(R)-2-amino-3-(5-bromo-3-fluorophenyl)propanoic acidC9H10BrFNO2Stereochemistry variation; may exhibit different properties

The variations in substitution patterns among these compounds can significantly affect their biological activities and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid, and how can purity be optimized?

  • Methodology :

  • Synthesis : Use halogenated aromatic precursors (e.g., 5-bromo-2-fluorophenyl derivatives) coupled with amino acid backbones via Buchwald-Hartwig amination or Ullmann coupling. Optimize reaction conditions (temperature, catalysts like Pd/Cu) to minimize byproducts .
  • Purification : Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or silica gel chromatography. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How should researchers characterize the structural identity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the aromatic ring and the propanoic acid backbone. Compare chemical shifts with NIST reference data for halogenated aromatics .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ at m/z ~287.98 for C9_9H8_8BrFNO2_2) .

Q. What storage conditions are critical to maintain stability?

  • Guidelines :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Avoid moisture by using desiccants like silica gel .

Advanced Research Questions

Q. How can researchers investigate enzyme inhibition or protein binding mechanisms involving this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., amino acid transporters) on sensor chips to measure binding kinetics (konk_{on}, koffk_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity under physiological pH .

Q. How to resolve contradictions in spectroscopic or chromatographic data during analysis?

  • Troubleshooting :

  • Cross-validate NMR assignments using DEPT-135 and 2D-COSY to distinguish overlapping signals from bromine/fluorine substituents .
  • For HPLC discrepancies, adjust mobile phase pH or use ion-pairing agents (e.g., sodium hexanesulfonate) to improve peak resolution .

Q. What strategies are effective for stereochemical analysis of chiral centers in derivatives?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Q. How can degradation pathways and byproducts be identified under stress conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions. Analyze degradation products via LC-MS/MS (Q-TOF) and compare with impurity databases .

Q. What computational tools are suitable for modeling interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID) to predict binding modes to receptors like GABAA_A or NMDA .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Reactant of Route 2
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

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